molecular formula C15H16N2O3S B7480310 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester

2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester

Cat. No.: B7480310
M. Wt: 304.4 g/mol
InChI Key: NMJDAMOFXGORQX-UHFFFAOYSA-N
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Description

2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester is a heterocyclic compound that contains a thiazole ring, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester typically involves the formation of the thiazole ring followed by the introduction of the morpholine and phenyl groups. One common method involves the reaction of 2-aminothiazole with appropriate reagents to introduce the phenyl and carboxylic acid methyl ester groups. The morpholine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester.

    4-Phenylthiazole: Shares the thiazole and phenyl groups but lacks the morpholine ring.

    Morpholine derivatives: Compounds containing the morpholine ring but different substituents.

Uniqueness

This compound is unique due to the combination of the thiazole, morpholine, and phenyl groups, which confer specific chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-19-14(18)13-12(11-5-3-2-4-6-11)16-15(21-13)17-7-9-20-10-8-17/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJDAMOFXGORQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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